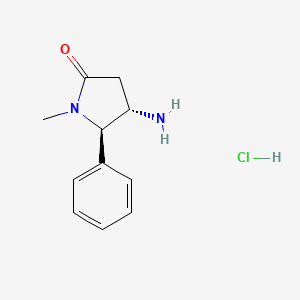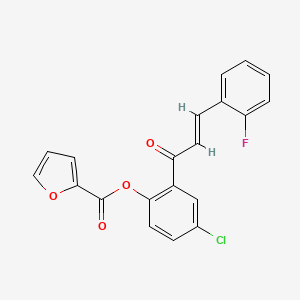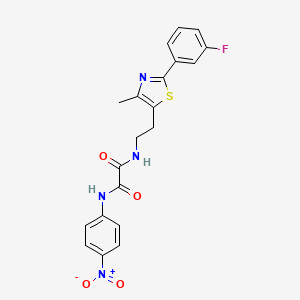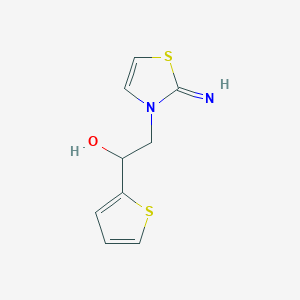
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, also known as AMPH, is a synthetic compound that has been widely used in scientific research. It is a chiral molecule that belongs to the class of pyrrolidinones, which are known to have various biological activities. AMPH has been studied extensively for its potential therapeutic applications, including as an analgesic, antidepressant, and anticonvulsant. In
Scientific Research Applications
Synthesis and Chemical Behavior
- The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, involves the double reduction of cyclic sulfonamide precursors. This process uses the aryl sulfonyl moiety as both an N-protecting group and an aryl donor, representing an efficient method to construct such molecules (Evans, 2007).
- The compound (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), related to (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, is studied for its pharmacological profiles, particularly as a 5-HT2A receptor antagonist, demonstrating its potential in various biochemical pathways (Ogawa et al., 2002).
Pharmacological Interest
- Derivatives of γ-aminobutyric acid (GABA), including compounds similar to (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, have shown high pharmacological activity. For example, Phenibut, a 4-amino-3phenylbutanoic acid hydrochloride, is used as a nootropic agent, highlighting the medical relevance of such compounds (Vasil'eva et al., 2016).
- The stereoisomers of phenylpiracetam, including molecules based on the pyrrolidin-2-one pharmacophore like (4S,5R)-4-Amino-1-methyl-5-phenylpyrrolidin-2-one hydrochloride, have been explored for their effects on cognitive functions and memory processes, suggesting their potential in treating neurological disorders (Veinberg et al., 2015).
properties
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-phenylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10(14)7-9(12)11(13)8-5-3-2-4-6-8;/h2-6,9,11H,7,12H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIIDCPICLMPLJ-QLSWKGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)
![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)
![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2375934.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

